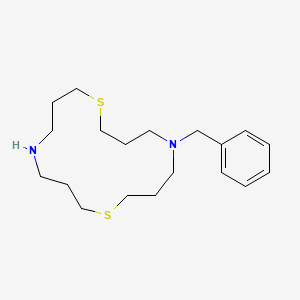
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- is a macrocyclic compound that belongs to the class of heteroditopic macrocycles These compounds are characterized by their ability to form stable complexes with metal ions due to the presence of multiple donor atoms, such as nitrogen and sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- typically involves the cyclization of linear precursors containing nitrogen and sulfur donor atoms. One common method involves the reaction of a diamine with a dithiol in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of intermediate thiolates, which then undergo cyclization to form the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the macrocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can be reduced to form secondary or tertiary amines.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Brominated or nitrated derivatives of the phenylmethyl group.
Scientific Research Applications
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- involves its ability to form stable complexes with metal ions through coordination with the nitrogen and sulfur donor atoms. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the nature of the complex. For example, in biological systems, the compound may act as a chelating agent, sequestering metal ions and preventing their participation in harmful reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,7-Dithia-4,11-diazacyclotetradecane
- 1,4,8,11-Tetraazacyclotetradecane
- 2,5-Dioxa-8,11,14-triaza-1,6(1,2)-dibenzenacyclopentadecaphane
Uniqueness
1,9-Dithia-5,13-diazacyclohexadecane, 5-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which enhances its chemical properties and potential applications. The combination of nitrogen and sulfur donor atoms in the macrocyclic ring allows for the formation of stable metal complexes, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
180965-94-0 |
|---|---|
Molecular Formula |
C19H32N2S2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
5-benzyl-1,9-dithia-5,13-diazacyclohexadecane |
InChI |
InChI=1S/C19H32N2S2/c1-2-8-19(9-3-1)18-21-12-6-16-22-14-4-10-20-11-5-15-23-17-7-13-21/h1-3,8-9,20H,4-7,10-18H2 |
InChI Key |
XGUWPSJOAVNBET-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCSCCCN(CCCSC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
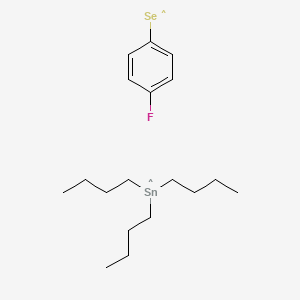
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
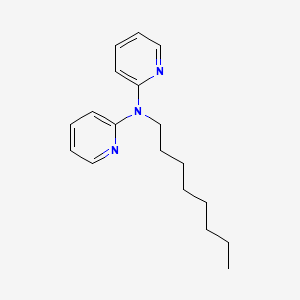
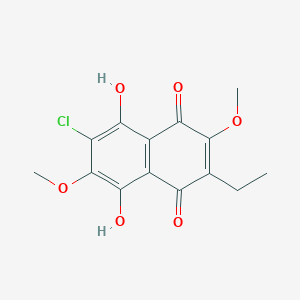
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
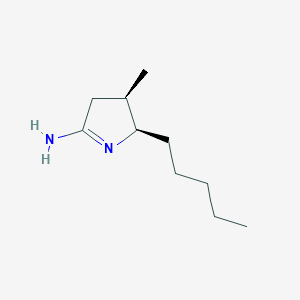

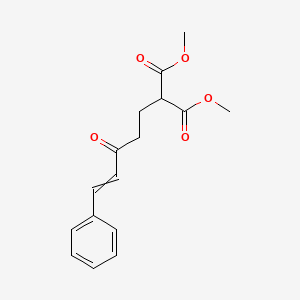
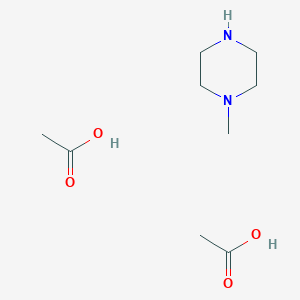
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)
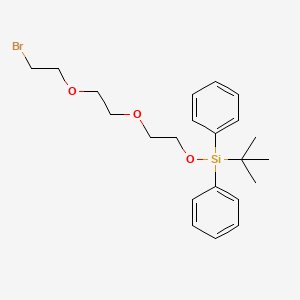
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
